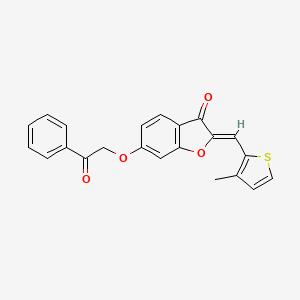

![molecular formula C13H24N2O2 B2821210 7-(Boc-amino)-2-azaspiro[3.5]nonane CAS No. 1434142-07-0](/img/structure/B2821210.png)

7-(Boc-amino)-2-azaspiro[3.5]nonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(Boc-amino)-2-azaspiro[3.5]nonane” is a chemical compound . It is used as an active pharmaceutical intermediate .

Synthesis Analysis

The synthesis of such compounds often involves the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H . This method delivers Boc-, Cbz- and Fmoc-protected amino aldehydes from proteinogenic amino acids in very good isolated yields and complete stereointegrity .Molecular Structure Analysis

The molecular formula of “this compound” is C13H24N2O2 . The InChI key is FGWHJPYFWUDBIX-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Structural Applications

Novel Synthesis Techniques : Research has demonstrated innovative methods for synthesizing spirocyclic and bicyclic compounds, showcasing the versatility of azaspirocyclic compounds in synthetic chemistry. For instance, a study described the synthesis of a 2-azabicyclo[3.1.0]hexane via an unusual rearrangement of a spirocyclic epoxide, indicating a novel approach to accessing complex cyclic structures that could be foundational in developing new therapeutic agents (Adamovskyi et al., 2014).

Development of Constrained Peptidomimetics : The synthesis of constrained amino acid analogues, such as the Boc-protected cyclopropane-modified proline analogue, underscores the role of such compounds in the design of peptidomimetics. These molecules have implications in modulating protein-protein interactions, potentially leading to new drug candidates (Tymtsunik et al., 2012).

Drug Discovery and Medicinal Chemistry

Antibacterial Agents : Novel quinolines with a 7-(7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl)-8-methoxy structure have shown potent antibacterial activity against various respiratory pathogens, including resistant strains. This research highlights the potential of azaspiro compounds in developing new antibiotics to combat resistant bacterial infections (Odagiri et al., 2013).

Innovative Scaffolds for Drug Discovery : The creation of 6-azaspiro[4.3]alkanes represents a significant advancement in identifying new scaffolds for drug discovery. These compounds were synthesized from readily available ketones, showcasing a strategic approach to developing novel drug candidates with potentially unique biological activities (Chalyk et al., 2017).

properties

IUPAC Name |

tert-butyl N-(2-azaspiro[3.5]nonan-7-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-4-6-13(7-5-10)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNIJIQOTYZDGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2(CC1)CNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propan-2-yl 2-[5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2821127.png)

![4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2821132.png)

![5,6-Dimethyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2821134.png)

![N-(3-methoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2821138.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2821140.png)

![(6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2821143.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2821145.png)